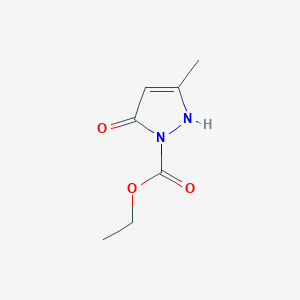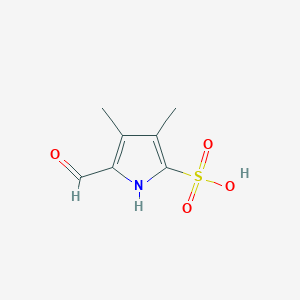
5-Formyl-3,4-dimethyl-1H-pyrrole-2-sulfonic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Formyl-3,4-dimethyl-1H-pyrrole-2-sulfonic acid is an organic compound belonging to the pyrrole family. This compound is characterized by the presence of a formyl group at the 5-position, two methyl groups at the 3 and 4 positions, and a sulfonic acid group at the 2-position of the pyrrole ring. It is a significant intermediate in organic synthesis and has various applications in scientific research and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Formyl-3,4-dimethyl-1H-pyrrole-2-sulfonic acid typically involves the formylation of 3,4-dimethyl-1H-pyrrole-2-sulfonic acid. One common method is the Vilsmeier-Haack reaction, where the pyrrole compound reacts with a formylating agent such as N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3) under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar formylation reactions but optimized for higher yields and purity. The reaction conditions, such as temperature, solvent, and reaction time, are carefully controlled to ensure efficient production.
Analyse Des Réactions Chimiques
Types of Reactions
5-Formyl-3,4-dimethyl-1H-pyrrole-2-sulfonic acid undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4).
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents such as sodium borohydride (NaBH4).
Substitution: The sulfonic acid group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Sodium borohydride (NaBH4) in methanol.
Substitution: Nucleophiles such as amines or alcohols under basic conditions.
Major Products Formed
Oxidation: 5-Carboxy-3,4-dimethyl-1H-pyrrole-2-sulfonic acid.
Reduction: 5-Hydroxymethyl-3,4-dimethyl-1H-pyrrole-2-sulfonic acid.
Substitution: Various substituted pyrrole derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
5-Formyl-3,4-dimethyl-1H-pyrrole-2-sulfonic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: It serves as a building block for the synthesis of biologically active molecules, including pharmaceuticals.
Medicine: The compound is involved in the development of drugs targeting specific biological pathways.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 5-Formyl-3,4-dimethyl-1H-pyrrole-2-sulfonic acid involves its interaction with specific molecular targets and pathways. The formyl group can participate in nucleophilic addition reactions, while the sulfonic acid group can enhance the compound’s solubility and reactivity. These properties make it a versatile intermediate in various chemical and biological processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Formyl-2,4-dimethyl-1H-pyrrole-3-carboxylic acid: Similar structure but with a carboxylic acid group instead of a sulfonic acid group.
5-Formyl-3,4-dimethyl-1H-pyrrole-2-carbonitrile: Similar structure but with a nitrile group instead of a sulfonic acid group.
Uniqueness
5-Formyl-3,4-dimethyl-1H-pyrrole-2-sulfonic acid is unique due to the presence of the sulfonic acid group, which imparts distinct chemical properties such as increased solubility in water and enhanced reactivity in nucleophilic substitution reactions. This makes it particularly useful in industrial applications and the synthesis of specialized organic compounds.
Propriétés
Numéro CAS |
791041-95-7 |
|---|---|
Formule moléculaire |
C7H9NO4S |
Poids moléculaire |
203.22 g/mol |
Nom IUPAC |
5-formyl-3,4-dimethyl-1H-pyrrole-2-sulfonic acid |
InChI |
InChI=1S/C7H9NO4S/c1-4-5(2)7(13(10,11)12)8-6(4)3-9/h3,8H,1-2H3,(H,10,11,12) |
Clé InChI |
XKNOCBMETYYUOC-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(NC(=C1C)S(=O)(=O)O)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Sodium 4-(((6S,9S)-1-(benzylcarbamoyl)-2,9-dimethyl-4,7-dioxo-8-(quinolin-8-ylmethyl)octahydro-2H-pyrazino[2,1-c][1,2,4]triazin-6-yl)methyl)phenyl hydrogen phosphate](/img/structure/B12869056.png)
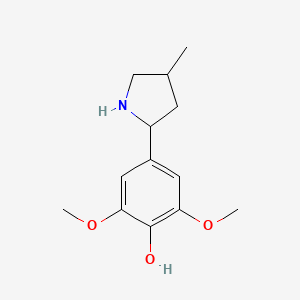
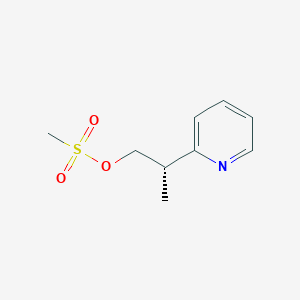
![N-(4-Chlorophenethyl)-2-(4-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-4-methyl-2,5-dioxoimidazolidin-1-yl)acetamide](/img/structure/B12869072.png)
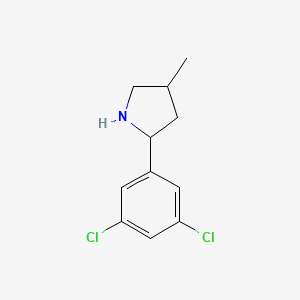
![1-Acetyl-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine](/img/structure/B12869080.png)

![2-Aminobenzo[d]oxazole-6-sulfonamide](/img/structure/B12869096.png)
![(8S,9S,10R,13R,14S,17R)-3-Methoxy-10,13-dimethyl-17-((R)-6-methylheptan-2-yl)-2,3,4,7,8,9,10,11,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene](/img/structure/B12869102.png)

![(6-Methyl-1H-imidazo[1,2-b]pyrazol-2-yl)methanamine](/img/structure/B12869116.png)

